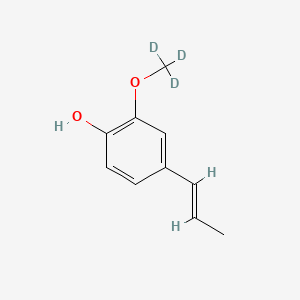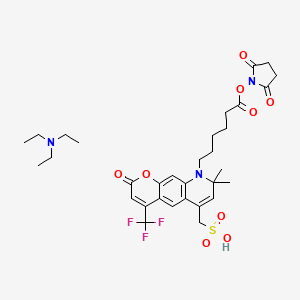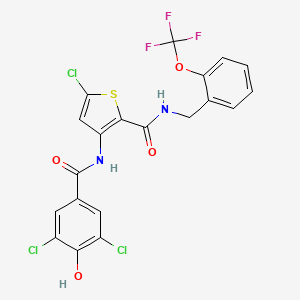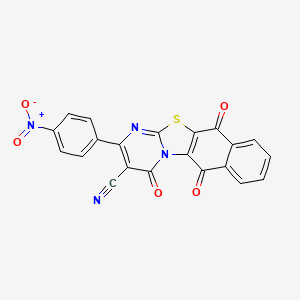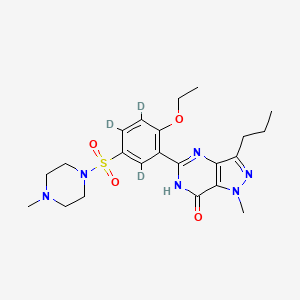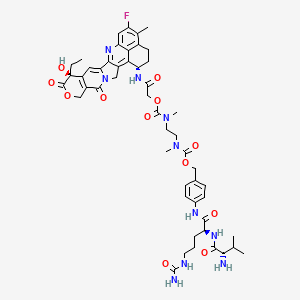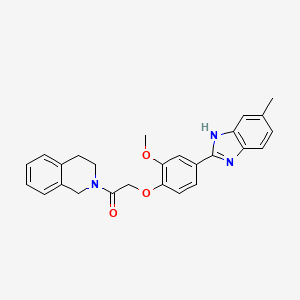
Tubulin polymerization-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-51 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. Inhibiting tubulin polymerization has been shown to be an effective strategy for inhibiting the proliferation of cancer cells . This compound exhibits an IC50 range of 2.55 - 17.89 μM against SK-Mel-28 cells, making it a potent compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole-3-glyoxylamide as a starting material, which undergoes various chemical transformations to yield the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and biological properties .
Scientific Research Applications
Tubulin polymerization-IN-51 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and its inhibition.
Mechanism of Action
Tubulin polymerization-IN-51 exerts its effects by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation interferes with normal cellular functions, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of tubulin dynamics and the disruption of microtubule-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Tubulin polymerization-IN-51 in their ability to inhibit tubulin polymerization. These include:
Colchicine: A well-known tubulin polymerization inhibitor that binds to the colchicine binding site on tubulin.
Vincristine: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: A compound that stabilizes microtubules and prevents their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and potency against certain cancer cell lines. Its distinct chemical structure allows for targeted inhibition of tubulin polymerization, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-methoxy-4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C26H25N3O3/c1-17-7-9-21-22(13-17)28-26(27-21)19-8-10-23(24(14-19)31-2)32-16-25(30)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,28) |
InChI Key |
FDUXZHHJHXWVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
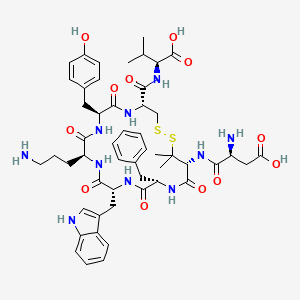
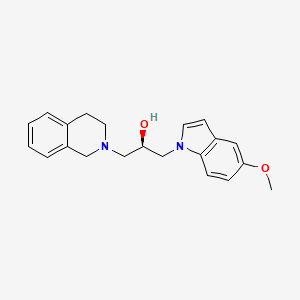
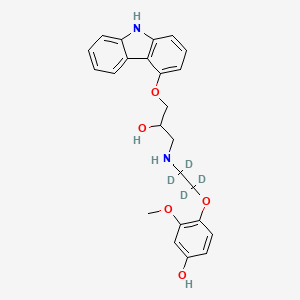
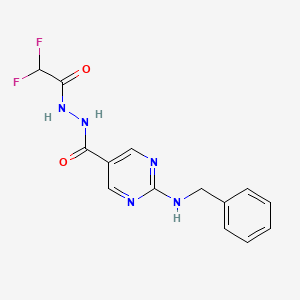

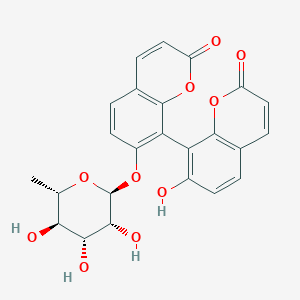
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
